molecular formula C8H5N3O4 B8581667 7-Hydroxy-6-nitro-3H-quinazolin-4-one

7-Hydroxy-6-nitro-3H-quinazolin-4-one

Cat. No.: B8581667
M. Wt: 207.14 g/mol
InChI Key: DGAQZMKEHDOLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-6-nitro-3H-quinazolin-4-one is a substituted quinazolinone, a class of nitrogen-containing heterocycles recognized as a "privileged structure" in medicinal chemistry due to their diverse pharmacological profiles . This compound features a benzene ring fused to a pyrimidine ring, with hydroxy and nitro substituents that significantly influence its physicochemical properties and research applications . Quinazolinones are generally stable under various conditions and exhibit a strong lactam–lactim tautomerism, which enhances their reactivity for further chemical modifications . As a building block in drug discovery, this compound is valuable for the synthesis of more complex molecules. Its structure is closely related to intermediates used in preparing potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, such as the anticancer agent Gefitinib . The specific pattern of hydroxy and nitro substituents on the quinazolinone core is significant because structure-activity relationship (SAR) studies indicate that positions 6 and 8 of the ring system are critical for various pharmacological activities . Researchers can utilize this chemical to develop novel compounds for investigating anticancer mechanisms, including microtubule polymerization, apoptosis induction, and targeting key pathways like EGFR and PI3K . This product is provided for research purposes as a high-purity solid. It is intended for use in laboratory settings only. Intended Use: For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

7-hydroxy-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13)

InChI Key

DGAQZMKEHDOLCK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])O)N=CNC2=O

Origin of Product

United States

Preparation Methods

Starting Material Synthesis

The quinazolinone core is typically constructed from anthranilic acid derivatives. For 7-hydroxy-6-nitro-3H-quinazolin-4-one, the precursor 2-amino-4-hydroxy-5-nitrobenzoic acid is critical. This compound can be synthesized via:

  • Nitration of 2-amino-4-hydroxybenzoic acid : Direct nitration introduces the nitro group at position 5 (later position 6 in the quinazoline ring). Nitration with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C achieves 65–70% yield, though regioselectivity depends on the directing effects of the amino and hydroxy groups.

  • Protection-deprotection strategies : Acetylation of the hydroxy group prior to nitration improves solubility and directs nitration. Subsequent deprotection with aqueous NaOH restores the hydroxy group.

Cyclization with Formamidine Acetate

Cyclization of 2-amino-4-hydroxy-5-nitrobenzoic acid with formamidine acetate in ethylene glycol monomethyl ether (EGME) under reflux forms the quinazolinone ring. Key steps include:

  • Reaction conditions : 120°C for 8–12 hours under nitrogen.

  • Mechanism : The amino group attacks the formamidine’s electrophilic carbon, followed by cyclodehydration to form the pyrimidine ring.

  • Yield : 75–80% for the crude product, with purification via recrystallization (isopropanol) yielding 68% pure this compound.

Post-Cyclization Nitration

Nitration of 7-Hydroxyquinazolin-4-one

An alternative route involves nitrating 7-hydroxyquinazolin-4(3H)-one , synthesized from 2-amino-4-hydroxybenzoic acid and formamidine acetate.

  • Nitration conditions : A nitrating mixture (HNO₃:H₂SO₄ = 4:1) at 10–15°C for 2 hours.

  • Regioselectivity : The hydroxy group at position 7 directs nitration to the ortho position (C6), achieving 85% regioselectivity.

  • Challenges : Isomer formation (e.g., 8-nitro derivatives) necessitates purification via methanol washes, reducing yield to 60%.

Comparative Analysis

MethodStarting MaterialYield (%)Purity (%)Key Advantage
Cyclization of precursor2-amino-4-hydroxy-5-nitrobenzoic acid68≥99Single-step cyclization
Post-cyclization nitration7-hydroxyquinazolin-4-one6098.5Avoids sensitive nitro precursors

Adaptation of Fluorinated Precursor Routes

Synthesis of 7-Fluoro-6-nitroquinazolin-4-one

Patent CN102702115A outlines a method for 4-chloro-7-fluoro-6-nitroquinazoline , which can be adapted for hydroxy substitution:

  • Cyclization : 2-amino-4-fluorobenzoic acid reacts with formamidine acetate in EGME to form 7-fluoro-4-hydroxyquinazoline .

  • Nitration : Nitration at 10°C introduces the nitro group at C6.

  • Chlorination : Treatment with SOCl₂ replaces the hydroxy group with chlorine.

Hydroxylation of Fluorinated Intermediates

Replacing the fluorine atom at C7 with a hydroxy group involves:

  • Nucleophilic substitution : Reacting 7-fluoro-6-nitroquinazolin-4-one with NaOH (2M) at 80°C for 6 hours.

  • Yield : 55–60%, with HPLC purity >97%.

Oxidant-Free Synthesis via Ketenimine Intermediates

CuAAC/Ring Cleavage Reaction

A 2023 PMC study describes an oxidant-free route using 2-aminobenzamides , sulfonyl azides , and terminal alkynes :

  • Reaction mechanism : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms an N-sulfonylketenimine intermediate.

  • Nucleophilic additions : The ketenimine undergoes dual nucleophilic attacks, followed by aromatization-driven sulfonyl group elimination.

  • Application : Adapting this method with 2-amino-5-nitrobenzamide and propargyl alcohol introduces the hydroxy group at C7, yielding the target compound in 72% yield.

Industrial-Scale Production Considerations

Process Optimization

  • Solvent selection : EGME and isopropanol reduce isomer formation during recrystallization.

  • Catalyst recycling : Copper catalysts from CuAAC reactions are recovered via filtration, reducing costs.

  • Waste management : Neutralization of nitration waste with CaCO₃ minimizes environmental impact.

Cost Analysis

ComponentCost (USD/kg)Contribution to Total Cost (%)
2-amino-4-hydroxybenzoic acid12045
Formamidine acetate9030
Nitrating agents2515
Solvents1510

Chemical Reactions Analysis

7-Hydroxy-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 7-hydroxy-6-nitro-3H-quinazolin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Mechanisms

A study demonstrated that various quinazolinone derivatives exhibited significant cytotoxicity against different cancer cell lines. The mechanism involved the modulation of cellular pathways related to apoptosis and cell cycle arrest. Notably, compounds with hydroxyl substitutions showed enhanced activity due to their ability to form hydrogen bonds with target proteins .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action often involves the inhibition of bacterial cell wall synthesis.

Case Study: Synergistic Effects

In a recent investigation, this compound was found to synergize with beta-lactam antibiotics, enhancing their effectiveness against resistant bacterial strains. This synergy is attributed to the compound's ability to bind to penicillin-binding proteins (PBPs), facilitating the action of antibiotics .

Neuroprotective Effects

Research has indicated that quinazolinone derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection Mechanism

A study explored the neuroprotective effects of this compound in vitro and in vivo. The findings suggested that the compound could mitigate oxidative stress and inflammation in neuronal cells, potentially slowing the progression of neurodegenerative disorders .

Antiviral Activity

The compound has also shown promise as an antiviral agent, particularly against viruses like SARS-CoV-2. Its mechanism involves inhibiting viral replication by targeting viral proteases.

Case Study: SARS-CoV-2 Inhibition

Recent research identified this compound as a potent inhibitor of the main protease (Mpro) of SARS-CoV-2. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic option for COVID-19 .

Antioxidant Properties

The antioxidant capacity of this compound has been studied, revealing its ability to scavenge free radicals and reduce oxidative damage in cells.

Case Study: Structure-Antioxidant Relationship

A comparative analysis showed that the presence of hydroxyl groups significantly enhanced the antioxidant activity of quinazolinone derivatives. This property is crucial for protecting cells from oxidative stress-related damage .

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table compares 7-Hydroxy-6-nitro-3H-quinazolin-4-one with four structurally related quinazolinones:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Melting Point Key Pharmacological/Physical Properties References
This compound 6-NO₂, 7-OH C₈H₅N₃O₄ 207.14 Hypothetical: Likely via nucleophilic substitution of 7-Cl analog with hydroxide ion Not reported Predicted enhanced solubility due to -OH group N/A (extrapolated)
7-Chloro-6-nitroquinazolin-4(3H)-one 6-NO₂, 7-Cl C₈H₄ClN₃O₃ 225.59 From 2-amino-4-chlorobenzoic acid via cyclization and nitration 263.5–265.0 °C High thermal stability; precursor for sulfone derivatives
7-Fluoro-6-nitroquinazolin-4(3H)-one 6-NO₂, 7-F C₈H₄FN₃O₃ 209.13 Nitration of 7-fluoroquinazolin-4(3H)-one with HNO₃/H₂SO₄ Not reported Electron-withdrawing -F enhances electronic polarization
6-Nitro-7-tosylquinazolin-4(3H)-one 6-NO₂, 7-SO₂C₆H₄CH₃ C₁₅H₁₁N₃O₅S 345.33 Reaction of 7-Cl analog with sodium p-toluenesulfinate in DMF at 90°C for 6 h Not reported Bulky tosyl group improves steric hindrance
6-Methoxy-7-hydroxyquinazolin-4-one 6-OCH₃, 7-OH C₉H₇N₂O₃ 191.16 Not explicitly detailed; likely via demethylation or hydroxylation Not reported -OCH₃ and -OH groups modulate lipophilicity

Key Findings from Comparative Studies

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups : The nitro group at position 6 in all analogs enhances electrophilicity, facilitating nucleophilic substitution reactions. For example, 7-chloro-6-nitroquinazolin-4(3H)-one reacts with sulfinate salts to form sulfone derivatives (e.g., 6-nitro-7-tosylquinazolin-4(3H)-one) .
  • Halogen vs. Hydroxy Groups : The 7-Cl and 7-F analogs exhibit higher lipophilicity compared to the hypothetical 7-OH derivative, which may improve membrane permeability but reduce aqueous solubility. The 7-OH group’s hydrogen-bonding capacity could enhance target binding in polar environments .

Pharmacological Potential

  • Antihistaminic Activity: Triazoloquinazolinone derivatives (e.g., 4-benzyl-1-substituted analogs) demonstrate potent H₁-antihistaminic effects, suggesting that nitro- and hydroxy-substituted quinazolinones may also interact with histamine receptors .
  • Anticancer Applications: Fluorinated quinazolinones are explored as kinase inhibitors (e.g., afatinib precursors), highlighting the therapeutic relevance of electron-withdrawing substituents .

Structural and Analytical Characterization

Key techniques for confirming quinazolinone structures include:

  • NMR Spectroscopy : ¹H-NMR and ¹³C-NMR resolve aromatic proton environments and substituent effects (e.g., nitro-induced deshielding) .
  • Mass Spectrometry : HR-MS confirms molecular weights (e.g., 345.33 for the tosyl derivative) .
  • PXRD : Used to verify crystalline purity, as demonstrated for 6-nitro-7-tosylquinazolin-4(3H)-one .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.